molecular formula C23H27N5O3 B2603318 4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105202-76-3

4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2603318
CAS No.: 1105202-76-3
M. Wt: 421.501
InChI Key: AMAGVWAQEQUVEW-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a morpholino group, and a pyrazolo[3,4-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Pyrazolo[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyridazine ring system.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.

    Attachment of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, typically using 2,6-dimethylmorpholine as the nucleophile.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine
  • cis-2,6-Dimethylmorpholine

Comparison

Compared to similar compounds, 4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific structural features, such as the presence of the cyclopropyl group and the pyrazolo[3,4-d]pyridazine core. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclopropyl-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-14-6-4-5-7-19(14)28-22-18(10-24-28)21(17-8-9-17)25-27(23(22)30)13-20(29)26-11-15(2)31-16(3)12-26/h4-7,10,15-17H,8-9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAGVWAQEQUVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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